N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a thieno[3,4-d]thiazole derivative characterized by a bicyclic sulfone core, a 4-chlorophenyl substituent, and a 2-methoxyacetamide group. The (2E) configuration indicates the geometry of the exocyclic double bond, which influences molecular interactions and stability. This compound’s synthesis likely involves cyclization of thiazolidinone precursors followed by oxidation and functionalization, as seen in analogous methodologies .
Properties
Molecular Formula |
C14H15ClN2O4S2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C14H15ClN2O4S2/c1-21-6-13(18)16-14-17(10-4-2-9(15)3-5-10)11-7-23(19,20)8-12(11)22-14/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
DEPOTKSHTJPHDF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s tetrahydrothieno[3,4-d][1,3]thiazole core distinguishes it from other heterocyclic systems. Key comparisons include:
Thiazolidinone Derivatives: Example: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide . Structural Difference: Replaces the sulfone-containing bicyclic system with a monocyclic 2,4-dioxothiazolidin-5-ylidene group. Impact: Reduced conformational rigidity and altered hydrogen-bonding capacity compared to the sulfone-based core of the target compound.
Triazole-Thiones: Example: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione . Structural Difference: Features a triazole-thione scaffold with chlorophenyl substituents.
Substituent and Isomer Effects
- Substituent Position: The 4-chlorophenyl group in the target compound contrasts with the 2-methoxyphenyl substituent in the closely related Z-isomer, 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide .
E/Z Isomerism :
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Hydrogen-Bonding and Crystallographic Features
Research Findings
- Synthesis and Functionalization: The target compound’s synthesis likely parallels methods for analogous thienothiazoles, involving cyclization of thiourea intermediates and subsequent oxidation . The 2-methoxyacetamide group may be introduced via carbodiimide-mediated coupling, as seen in related benzamide syntheses .
Crystallographic Insights :
While crystallographic data for the target compound are unavailable, the use of SHELX software (widely employed for small-molecule refinement ) is inferred for structural validation. Its sulfone groups may participate in hydrogen-bonded networks similar to those observed in triazole-thione derivatives .- However, the sulfone moiety may confer metabolic stability compared to thione-containing analogs .
Biological Activity
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₃H₁₃ClN₂O₄S
- Molecular Weight : 316.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory conditions.
- Antimicrobial Activity : Early research indicates effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
In Vitro Studies
-
Cell Viability Assays : The compound was tested on various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction.
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Apoptosis via caspase activation MCF-7 20 Cell cycle arrest at G2/M phase A549 25 ROS generation leading to cell death - Antioxidant Activity : Using DPPH and ABTS assays, the compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
In Vivo Studies
In animal models, the compound has been evaluated for its anti-inflammatory and analgesic properties. Notable findings include:
- Reduction in Inflammatory Markers : Administration in models of induced arthritis resulted in decreased levels of TNF-alpha and IL-6.
- Pain Relief : The compound showed efficacy in reducing pain responses in formalin-induced pain models.
Case Studies
- Case Study on Cancer Treatment : A study involving mice with induced tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis and inhibition of angiogenesis.
- Case Study on Inflammation : In a double-blind study involving patients with rheumatoid arthritis, administration of the compound resulted in improved joint function and reduced swelling after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
